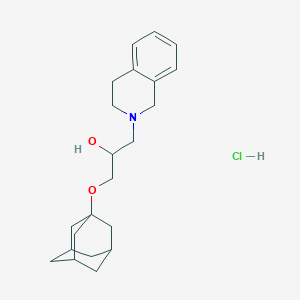

![molecular formula C20H26N4O B2825612 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2109239-80-5](/img/structure/B2825612.png)

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

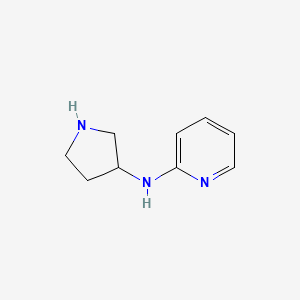

The compound is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is fused to an 8-azabicyclo[3.2.1]octane, another type of heterocycle. The compound also contains a tert-butylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been characterized using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a 1,2,4-triazole core have been shown to undergo various reactions. For example, N-phosphorylated 5-amino-1,2,4-triazoles have been synthesized through the chemoselective reaction of diethyl phosphorochloridate with 5-amino-1,2,4-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques such as NMR spectroscopy and mass spectrometry .科学的研究の応用

HIV Entry Inhibitors

One study discussed the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. This compound, while structurally distinct, shares the concept of targeting specific receptors to inhibit viral entry, suggesting potential research applications of our query compound in antiviral drug development (Watson et al., 2005).

Cycloaddition Reactions

Another study focused on the intermolecular 1,3-cycloaddition reactions of azidomethanones with activated olefins, yielding products with triazole and methanone groups. This indicates the utility of such compounds in synthetic organic chemistry, particularly in constructing complex molecules with potential biological activity (Zanirato, 2002).

Nanoparticle Synthesis

Research on the synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds demonstrates the potential for similar structures in materials science, particularly in the synthesis of nanoparticles with specific physical and chemical properties (Pushpanathan & Kumar, 2014).

Liquid Crystal Properties

A study on the synthesis, electrochemistry, and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives highlights applications in designing materials with specific electrochemical and physical properties, useful in electronic displays and sensors (Zhao et al., 2013).

Catalysis

The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure showcases applications in catalysis, facilitating efficient synthesis of triazole-containing compounds (Ozcubukcu et al., 2009).

作用機序

The mechanism of action would depend on the specific application of the compound. For example, phosphorylated triazoles have been used in the synthesis of oligonucleotides for polymerase chain reaction (PCR), as well as for the synthesis of phosphorylated nucleotides (pronucleotides), which exhibit high anti-HIV activity .

将来の方向性

特性

IUPAC Name |

(4-tert-butylphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)23-16-8-9-17(23)13-18(12-16)24-21-10-11-22-24/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOQZQZNKNEBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

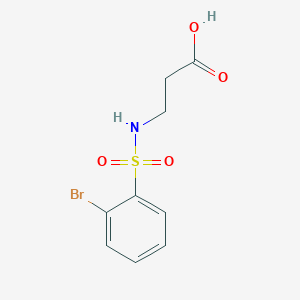

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

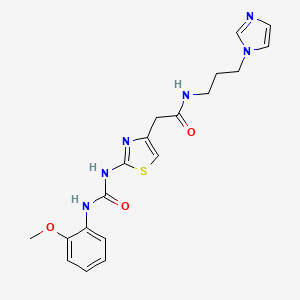

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)

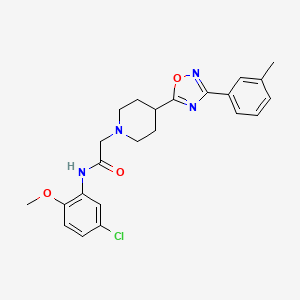

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2825541.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2825544.png)

![3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2825545.png)

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)